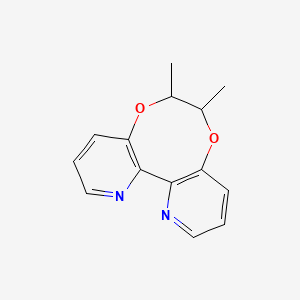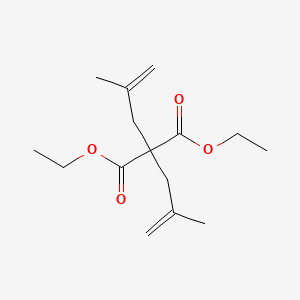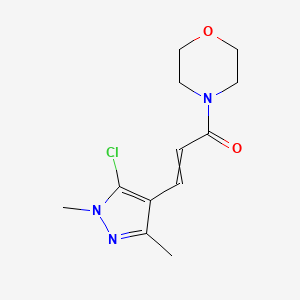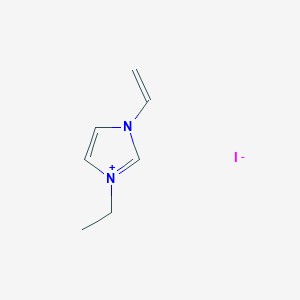![molecular formula C15H28N4O2S B15156676 N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. This compound is often used in biotinylation processes, which involve attaching biotin to proteins and other molecules to facilitate their detection, purification, and study in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. One common method includes dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and reacting it with a pentylamine derivative in the presence of a coupling agent like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of 5-(Biotinamido)pentylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Biotinamido)pentylamine undergoes various chemical reactions, including:
Substitution Reactions: The terminal amino group can participate in nucleophilic substitution reactions.
Conjugation Reactions: It can form covalent bonds with other molecules, such as proteins, through its biotin moiety.
Common Reagents and Conditions
Common reagents used in reactions involving 5-(Biotinamido)pentylamine include EDC, NHS, and DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the reaction .
Major Products Formed
The major products formed from reactions involving 5-(Biotinamido)pentylamine are biotinylated derivatives, which can be used in various biochemical applications .
Scientific Research Applications
5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Used in the production of biotinylated products for research and commercial purposes
Mechanism of Action
The mechanism of action of 5-(Biotinamido)pentylamine involves its ability to form covalent bonds with target molecules through its terminal amino group. This allows it to act as a biotinylated linker, facilitating the attachment of biotin to various molecules. The biotin moiety can then interact with avidin or streptavidin, enabling the detection, purification, and study of the biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopentyl)biotinamide trifluoroacetate salt
- N-Biotinyl-ethylenediamine trifluoroacetate salt
- Biotin cadaverine TFA
Uniqueness
5-(Biotinamido)pentylamine is unique due to its specific structure, which includes a pentylamine linker that provides flexibility and stability in biotinylation reactions. This makes it particularly useful in applications where a stable and versatile biotinylated linker is required .
Properties
IUPAC Name |
N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)
![3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15156641.png)


![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)

